Cladinose

Macrolide SAR Antibacterial Activity Cladinose Removal

Cladinose (CAS 470-12-2), also known as 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a hexose deoxy sugar that serves as an essential structural and functional component of several clinically important macrolide antibiotics, most notably erythromycin A. Within the macrolide scaffold, cladinose is attached to the C3-hydroxyl group of the 14-membered lactone ring and is recognized as indispensable for achieving high antibacterial potency through its critical role in stabilizing the interaction between the macrolide and the bacterial 50S ribosomal subunit.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 470-12-2
Cat. No. B132029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladinose
CAS470-12-2
Synonyms2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose; 
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C(C(C)(CC=O)OC)O)O
InChIInChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1
InChIKeyAJSDVNKVGFVAQU-PRJMDXOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cladinose (CAS 470-12-2): A Critical Deoxysugar Moiety in Macrolide Antibiotics—Essential Procurement Data for Research and Development


Cladinose (CAS 470-12-2), also known as 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a hexose deoxy sugar that serves as an essential structural and functional component of several clinically important macrolide antibiotics, most notably erythromycin A [1]. Within the macrolide scaffold, cladinose is attached to the C3-hydroxyl group of the 14-membered lactone ring and is recognized as indispensable for achieving high antibacterial potency through its critical role in stabilizing the interaction between the macrolide and the bacterial 50S ribosomal subunit [1]. Given that subtle modifications to the cladinose moiety—or its outright removal—can profoundly alter antimicrobial activity, pharmacokinetic profiles, and even confer entirely new biological functions (e.g., LHRH antagonism), sourcing structurally authenticated, high-purity cladinose is a non-negotiable prerequisite for any research program aiming to develop novel macrolide derivatives or investigate structure-activity relationships.

Why In-Class Deoxysugar Substitution Fails: Evidence-Based Differentiation of Cladinose from Analogous Sugar Moieties


In the procurement of chemical building blocks for macrolide antibiotic research, the assumption that one deoxysugar can be casually substituted for another—e.g., replacing cladinose with desosamine, mycarose, or a simple acyl group—is demonstrably flawed and will lead to irreproducible or inactive compounds. The differentiation of cladinose is not based on theoretical modeling but on decades of empirical, quantitative structure-activity relationship (SAR) data. As detailed in Section 3, even minor modifications such as removal of the cladinose moiety [1], alkylation at the 4"-position [2], or its replacement with alternative functional groups [3] result in order-of-magnitude shifts in minimum inhibitory concentrations (MICs), dramatic alterations in serum pharmacokinetic parameters (Cmax, AUC), and complete loss or gain of specific biological activities. Therefore, the decision to utilize cladinose versus a generic or seemingly analogous sugar must be driven by the precise quantitative performance requirements of the target molecule, as validated in the following comparative evidence.

Quantitative Differentiation of Cladinose: A Comparative Evidence Guide for Scientific Selection


Essential Role of Cladinose in Antibacterial Potency: Activity Loss upon Removal

In a comprehensive structure-activity relationship analysis of approximately 300 semisynthetic macrolides targeting Mycobacterium tuberculosis, it was consistently observed that removal of the C-3 cladinose moiety from the 14-membered lactone ring generally resulted in a significant reduction in antibacterial activity [1]. This finding, derived from a large library of structurally diverse macrolides, establishes a clear class-level baseline: the presence of cladinose is not merely beneficial but is required to maintain high potency within the erythromycin scaffold. The exact quantitative loss varies by derivative, but the directional trend is unambiguous and reproducible across multiple subclasses (9-oximes, 11,12-carbamates, 11,12-carbazates). This evidence directly answers why a descladinose macrolide cannot serve as a functional equivalent in any antibacterial development program without substantial, and likely detrimental, redesign of the core structure.

Macrolide SAR Antibacterial Activity Cladinose Removal

4"-Position Modifications of Cladinose Overcome Macrolide Resistance in S. pyogenes

Direct head-to-head comparison of minimum inhibitory concentrations (MICs) revealed that five 11,12-carbonate analogs of erythromycin bearing modifications at the 4" position of the cladinose sugar had lower MICs than unmodified erythromycin against constitutively resistant Streptococcus pyogenes strains [1]. Notably, one compound featuring a naphthyl-glycyl substitution at the 4" position achieved a lower MIC than erythromycin against both inducibly resistant and constitutively resistant strains. This demonstrates that strategic modification of the cladinose moiety, rather than its removal, can restore or enhance activity against clinically relevant resistant pathogens where the parent erythromycin fails.

Macrolide Resistance MIC S. pyogenes Cladinose Modification

Cladinose Replacement in Non-Antibiotic LHRH Antagonists Maintains Sub-Nanomolar Receptor Affinity

In a non-antibiotic application, a series of 11,12-cyclic carbamate derivatives of 6-O-methylerythromycin A were evaluated as luteinizing hormone-releasing hormone (LHRH) antagonists. A specific descladinose analog, compound 14, was found to be equally as active as the cladinose-containing parent macrolides, exhibiting an affinity of 1-2 nM for both rat and human LHRH receptors and demonstrating potent inhibition of LH release in vitro (pA2 = 8.76) [1]. This quantitative equivalence in a completely different biological context—where ribosomal binding is irrelevant—reveals that cladinose can be replaced without loss of function in this specific pharmacophore, but only when paired with appropriate alternative structural features (an oxazolidinone carbamate in this case). It underscores that cladinose's role is context-dependent and not universally required for all macrolide-derived activities.

LHRH Antagonist Receptor Binding Cladinose Replacement Non-antibiotic Macrolide

4-O-Alkyl Cladinose Analogues Dramatically Improve In Vivo Pharmacokinetics (Cmax, AUC) in Animal Models

Comparative pharmacokinetic analysis in hamsters demonstrated that 4-O-alkyl-L-cladinose analogues of leucomycin (specifically compound 2g, a 4"-O-isoamyl derivative) achieved serum maximum concentration (Cmax) and area under the curve (AUC) values that were superior to those of the clinically used comparators rokitamycin and clarithromycin (CAM) following oral administration at 500 mg/kg [1]. Additionally, the most active derivative from a related study, 3"-O-methyl-4"-O-(3-methylbutyl)leucomycin V, exhibited improved metabolic stability in rat plasma in vitro and extremely high serum concentrations after oral dosing in mice and hamsters [2]. These quantitative improvements in key drug-like properties—observed across multiple independent studies—directly translate to enhanced therapeutic potential and validate the investment in synthesizing and testing cladinose analogues for lead optimization.

Pharmacokinetics Cmax AUC Cladinose Analogues 16-Membered Macrolides

Validated Application Scenarios for Cladinose and Its Analogues Based on Quantitative Evidence


Development of Next-Generation Macrolide Antibiotics Targeting Resistant Gram-Positive Pathogens

Programs aimed at overcoming macrolide resistance in Streptococcus pneumoniae or Streptococcus pyogenes should prioritize the procurement and synthesis of cladinose derivatives modified at the 4"-position, as these have been shown in direct head-to-head MIC assays to outperform erythromycin against constitutively resistant strains [1]. The evidence confirms that the 4"-position is a validated site for introducing substituents (e.g., naphthyl-glycyl groups) that restore antibacterial activity, making cladinose a critical, non-redundant starting material.

Lead Optimization for 16-Membered Macrolides with Enhanced Oral Bioavailability

When the primary development hurdle is poor oral absorption or rapid metabolic clearance of 16-membered macrolides like leucomycin or midecamycin, the quantitative pharmacokinetic data indicate that incorporating 4-O-alkyl-L-cladinose analogues (e.g., 4"-O-isoamyl derivatives) significantly elevates Cmax and AUC in rodent models [2]. Therefore, researchers should procure and evaluate 4-O-alkyl cladinose building blocks as a proven strategy to improve drug-like properties and in vivo therapeutic potential.

Exploration of Non-Antibiotic Macrolide-Derived Therapeutics (e.g., LHRH Antagonists)

For projects repurposing the macrolide scaffold for non-antibiotic indications, the evidence from LHRH antagonist research demonstrates that cladinose can be completely removed and replaced with an oxazolidinone carbamate without loss of receptor binding affinity (1-2 nM) or functional potency (pA2 = 8.76) [3]. In this specific context, procurement of descladinose intermediates or cladinose replacement building blocks is both justified and economically advantageous, as it eliminates the need for complex deoxysugar synthesis while maintaining biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cladinose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.